2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid
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Overview
Description
2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid is an organic compound that features a benzoyl group and a hydroxyphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid typically involves the benzoylation of a phenolic compound followed by a series of reactions to introduce the propanoic acid moiety. One common method involves the Schotten-Baumann reaction, where phenol is reacted with benzoyl chloride in the presence of sodium hydroxide to form the benzoylated product . This intermediate can then be further reacted to introduce the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of 2-(3-Benzoyl-4-oxophenyl)propanoic acid.
Reduction: Formation of 2-(3-Hydroxy-4-hydroxyphenyl)propanoic acid.
Substitution: Formation of 2-(3-Benzoyl-4-alkoxyphenyl)propanoic acid.
Scientific Research Applications
2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Ketoprofen: 2-(3-Benzoylphenyl)propanoic acid, a non-steroidal anti-inflammatory drug.
3-(4-Hydroxyphenyl)propanoic acid: A compound with similar structural features but lacking the benzoyl group.
Uniqueness: 2-(3-Benzoyl-4-hydroxyphenyl)propanoic acid is unique due to the presence of both a benzoyl and a hydroxy group, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with multiple biological targets compared to its analogs.
Properties
Molecular Formula |
C16H14O4 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
2-(3-benzoyl-4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)12-7-8-14(17)13(9-12)15(18)11-5-3-2-4-6-11/h2-10,17H,1H3,(H,19,20) |
InChI Key |
CSSXAHHWXPCRKC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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